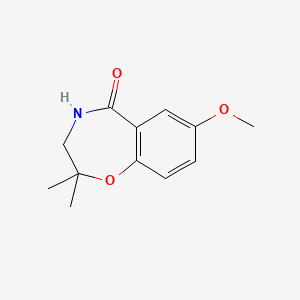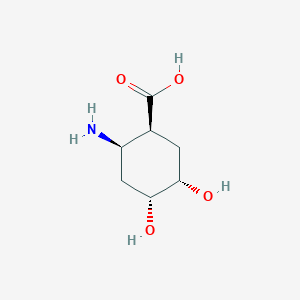![molecular formula C9H8N2O2 B13508581 5-Methyl-1H-benzo[d]imidazole-7-carboxylic acid](/img/structure/B13508581.png)
5-Methyl-1H-benzo[d]imidazole-7-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-methyl-1H-1,3-benzodiazole-7-carboxylic acid: is a heterocyclic aromatic compound that belongs to the benzimidazole family. This compound features a benzene ring fused to an imidazole ring, with a carboxylic acid group at the 7th position and a methyl group at the 5th position. Benzimidazole derivatives are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and material sciences .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-methyl-1H-1,3-benzodiazole-7-carboxylic acid can be achieved through several methods:
Debus-Radziszewski Synthesis: This method involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Wallach Synthesis: This involves the oxidative cyclization of o-nitroaniline derivatives.
From Dehydrogenation of Imidazolines: This method involves the dehydrogenation of imidazoline derivatives under oxidative conditions.
From Alpha Halo-Ketones: This involves the reaction of alpha halo-ketones with o-phenylenediamine.
Marckwald Synthesis: This method involves the cyclization of N-aryl amidines.
Amino Nitrile Method: This involves the cyclization of amino nitriles under acidic conditions.
Industrial Production Methods: Industrial production of 5-methyl-1H-1,3-benzodiazole-7-carboxylic acid typically involves large-scale synthesis using the Debus-Radziszewski method due to its simplicity and high yield .
Chemical Reactions Analysis
Types of Reactions:
Reduction: Reduction reactions can occur at the carboxylic acid group, converting it to an alcohol or aldehyde.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens (for halogenation) and nitrating agents (for nitration).
Major Products:
Oxidation: Carboxylic acids, aldehydes.
Reduction: Alcohols, aldehydes.
Substitution: Halogenated and nitrated derivatives.
Scientific Research Applications
Chemistry:
Catalysis: The compound is used as a ligand in various catalytic reactions.
Material Science: It is used in the synthesis of polymers and other advanced materials.
Biology:
Antimicrobial Agents: The compound and its derivatives exhibit significant antimicrobial activity.
Anticancer Agents: Some derivatives have shown potential as anticancer agents.
Medicine:
Pharmaceuticals: The compound is used in the synthesis of various pharmaceutical agents, including antihypertensive and antiviral drugs.
Industry:
Mechanism of Action
The mechanism of action of 5-methyl-1H-1,3-benzodiazole-7-carboxylic acid involves its interaction with various molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites.
Receptor Binding: It can bind to specific receptors, modulating their activity.
DNA Intercalation: The compound can intercalate into DNA, disrupting its function.
Comparison with Similar Compounds
1H-1,3-benzodiazole-7-carboxylic acid: Lacks the methyl group at the 5th position.
5-methyl-1H-1,3-benzodiazole-4-carboxylic acid: The carboxylic acid group is at the 4th position instead of the 7th.
2-ethoxy-1H-1,3-benzodiazole-7-carboxylic acid: Contains an ethoxy group at the 2nd position.
Uniqueness:
5-methyl-1H-1,3-benzodiazole-7-carboxylic acid: is unique due to the presence of both a methyl group at the 5th position and a carboxylic acid group at the 7th position, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C9H8N2O2 |
|---|---|
Molecular Weight |
176.17 g/mol |
IUPAC Name |
6-methyl-1H-benzimidazole-4-carboxylic acid |
InChI |
InChI=1S/C9H8N2O2/c1-5-2-6(9(12)13)8-7(3-5)10-4-11-8/h2-4H,1H3,(H,10,11)(H,12,13) |
InChI Key |
FLCUXHCHDAJZLA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)NC=N2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 5-fluoro-3-azabicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B13508519.png)




![Ethyl 2,2-difluoro-2-[5-(trifluoromethyl)thiophen-2-yl]acetate](/img/structure/B13508539.png)
![(3aR,7aS)-hexahydropyrano[4,3-b]pyrrole-3a(4H)-carboxylic acid](/img/structure/B13508545.png)


![tert-butyl N-[(3S)-1-bromopentan-3-yl]carbamate](/img/structure/B13508560.png)
![2-{1-[(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)methyl]piperidin-4-yl}acetonitrile](/img/structure/B13508564.png)
![(1R,4S)-1,6,6-trimethylbicyclo[2.1.1]hexan-5-amine hydrochloride](/img/structure/B13508573.png)
![3-[1-(Trifluoromethyl)cyclobutyl]benzoic acid](/img/structure/B13508593.png)

